Methyl N-Succinimidyl Adipate

Overview

Description

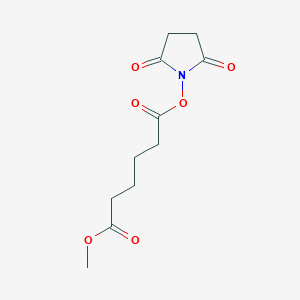

Chemical Identity: Methyl N-Succinimidyl Adipate (CAS 118380-06-6), also known as 6-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl hexanedioate, is a bifunctional compound containing a methyl ester and an N-hydroxysuccinimide (NHS) ester group linked via an adipic acid backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl N-Succinimidyl Adipate can be synthesized through two primary methods :

Method 1: Dissolving sodium methanesulfonate in nitric acid and catalyzing the reaction with potassium cyanide.

Method 2: Condensing methyl methanesulfonate with methyl acrylate.

Industrial Production Methods: The industrial production of this compound typically involves the second method due to its higher yield and efficiency . The reaction is carried out under controlled conditions to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Reactions with Amines

Methyl N-Succinimidyl Adipate reacts with primary amine groups to form stable amide bonds. This reaction is a type of N-hydroxysuccinimide (NHS) coupling, widely used to conjugate molecules in biological research .

General Reaction Scheme: Where R-NH2 represents an amine-containing compound.

Example: Conjugation of Luciferase

this compound can convert amine groups on surfaces to carboxyl groups .

Reaction Conditions:

- The reaction typically occurs in a buffer at a pH between 7 and 9 .

- The reaction is usually performed at room temperature or 4°C .

- The reaction time can vary from 30 minutes to several hours or overnight .

Factors Influencing the Reaction:

- pH: Higher pH promotes the deprotonation of the amine group, making it more nucleophilic and reactive .

- Solvent: Aqueous buffers are commonly used, but organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may be added to improve the solubility of hydrophobic reactants .

- Temperature: Lower temperatures can slow down the reaction but may also reduce side reactions .

- Reactant Ratio: An excess of the amine-containing compound or this compound may be used to drive the reaction to completion .

Hydrolysis

This compound can be hydrolyzed under acidic or basic conditions to yield succinimide.

Hydrolysis Reaction:

Use as a Cross-linking Reagent

The sulfonyl groups attached to the succinimidyl rings of NHS-esters result in a cross-linker that is water-soluble, membrane-impermeable, and nonreactive with .

Scientific Research Applications

Bioconjugation

Overview : MNSA is widely used for the covalent attachment of biomolecules such as proteins, peptides, and nucleic acids. Its unique structure allows it to react with amine groups on target molecules, facilitating the formation of stable conjugates.

Applications :

- Protein Modification : MNSA can be employed to modify proteins for various purposes, including improving solubility and stability. This is particularly useful in therapeutic proteins where enhanced pharmacokinetics are desired .

- Antibody-Drug Conjugates (ADCs) : MNSA is instrumental in the development of ADCs, where it facilitates the attachment of cytotoxic drugs to antibodies, targeting cancer cells more effectively while minimizing side effects .

Vaccine Development

Overview : The use of MNSA in vaccine formulation has gained traction due to its ability to create glycoconjugate vaccines that stimulate robust immune responses.

Case Studies :

- Glycoconjugate Vaccines : Research has shown that MNSA can be utilized in synthesizing glycoconjugate vaccines. For instance, studies have demonstrated its effectiveness in conjugating polysaccharides to proteins, enhancing immunogenicity against pathogens like Streptococcus pneumoniae and Haemophilus influenzae .

- Adjuvant Properties : In addition to its role as a crosslinker, MNSA has been explored for its potential adjuvant properties, which can further enhance vaccine efficacy .

Drug Delivery Systems

Overview : MNSA's ability to form stable linkages makes it suitable for creating drug delivery systems that improve the therapeutic index of drugs.

Applications :

- Controlled Release Formulations : By conjugating drugs to carriers using MNSA, researchers have developed systems that allow for controlled release profiles, reducing the frequency of dosing and improving patient compliance .

- Targeted Delivery : MNSA enables the design of targeted delivery systems that can selectively release drugs at specific sites within the body, such as tumor tissues, thereby increasing drug concentration at the desired location while minimizing systemic exposure .

Cross-Linking Studies

Overview : MNSA serves as a valuable tool in cross-linking studies that aim to elucidate protein-protein interactions and cellular structures.

Applications :

- Protein Interaction Analysis : Utilizing MNSA in cross-linking experiments helps identify near-neighbor relationships among proteins and their ligands. This is crucial for understanding complex biological processes such as signal transduction and enzyme activity .

- Structural Biology : In structural biology research, MNSA aids in determining the three-dimensional structures of proteins by stabilizing transient interactions during analysis techniques like X-ray crystallography and NMR spectroscopy .

Case Studies Summary Table

Mechanism of Action

The mechanism of action of Methyl N-Succinimidyl Adipate involves its ability to react with amino groups to form stable amide bonds . This reaction is facilitated by the presence of the succinimidyl ester group, which is highly reactive towards nucleophiles such as primary amines . The formation of these amide bonds is crucial for the modification of proteins and other biomolecules, enabling their use in various applications .

Comparison with Similar Compounds

Structure and Reactivity :

- Methyl ester: A non-reactive group under physiological conditions, often used to stabilize one end of the molecule.

- NHS ester : A reactive group that targets primary amines (-NH₂) in proteins, peptides, or amine-modified biomolecules, enabling covalent conjugation .

Comparison with Structurally Similar Compounds

Di(N-Succinimidyl) Adipate (DSA)

Chemical Identity : DSA (CAS 59156-70-6) contains two NHS ester groups on an adipic acid backbone .

Functional Differences :

- DSA’s dual NHS esters enable intermolecular crosslinking (e.g., linking proteins or oligonucleotides), whereas this compound’s single NHS ester limits it to mono-functional conjugation .

Dimethyl Adipate

Chemical Identity : Dimethyl adipate (CAS varies) consists of two methyl esters on an adipic acid backbone .

Functional Differences :

- Dimethyl adipate lacks reactive NHS groups, limiting its utility to non-covalent applications like solvent formulation .

Methyl Adipate

Chemical Identity: Methyl adipate (CAS varies) has one methyl ester and one free carboxylic acid or another ester group .

Functional Differences :

- Methyl adipate’s variable group (e.g., free acid) allows for further chemical modifications, unlike this compound’s fixed NHS ester .

Diethyl Adipate

Chemical Identity : Diethyl adipate (CAS 141-28-6) features two ethyl esters .

Functional Differences :

- Diethyl adipate’s larger ethyl groups enhance solubility in non-polar matrices, contrasting with this compound’s amine-targeting reactivity .

Biological Activity

Methyl N-succinimidyl adipate (MSA) is a chemical compound widely utilized in biochemical research, particularly in the context of protein modification and conjugation. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in research, and relevant case studies.

This compound is an active ester that facilitates the conjugation of biomolecules. Its structure includes a succinimidyl group that reacts with primary amines, making it a valuable tool for creating stable linkages between proteins and other molecules. This property is crucial in various applications, including vaccine development and the creation of targeted drug delivery systems.

The primary biological activity of MSA involves its ability to form covalent bonds with amine-containing compounds. When MSA interacts with primary amines on proteins or peptides, it forms stable amide bonds, which can be utilized for various biochemical applications:

- Protein Modification : MSA is often used to modify proteins for enhanced stability or altered functionality.

- Conjugation in Glycoconjugate Vaccines : It plays a significant role in linking carbohydrate haptens to carrier proteins, which is essential for developing effective vaccines against infectious diseases .

Applications

- Vaccine Development : MSA is instrumental in creating glycoconjugate vaccines by facilitating the attachment of polysaccharides to protein carriers. This method enhances immunogenicity and efficacy .

- Bioconjugation : The compound is widely used in bioconjugation techniques to label proteins with fluorescent tags or other functional groups, enabling the study of protein interactions and dynamics .

- Cell Surface Modification : MSA can be employed to modify cell surfaces for various applications, including enhancing cell adhesion in tissue engineering .

Case Study 1: Protein Conjugation

A study demonstrated that MSA was used to conjugate proteins to surfaces for biosensor applications. The orientation and density of protein attachment were found to significantly influence the sensor's performance. The study highlighted that oriented conjugation using MSA resulted in lower nonspecific adhesion compared to nonoriented methods, leading to improved sensor specificity .

Case Study 2: Glycoconjugate Vaccines

In a research project focused on developing glycoconjugate vaccines against Clostridium difficile, MSA was utilized to link glycan epitopes to carrier proteins. The resulting conjugates exhibited enhanced binding affinities and immunogenic responses in animal models, showcasing the effectiveness of MSA in vaccine formulation .

Data Tables

| Application | Description | Outcome |

|---|---|---|

| Protein Modification | Covalent attachment of tags or functional groups using MSA | Enhanced stability and functionality |

| Glycoconjugate Vaccine | Linkage of polysaccharides to carrier proteins | Increased immunogenicity |

| Cell Surface Engineering | Modification of cell surfaces for improved adhesion | Enhanced cellular interactions |

Properties

IUPAC Name |

6-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO6/c1-17-10(15)4-2-3-5-11(16)18-12-8(13)6-7-9(12)14/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILDXDBSWYJDHAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20403493 | |

| Record name | Methyl 6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118380-06-6 | |

| Record name | Methyl 6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.